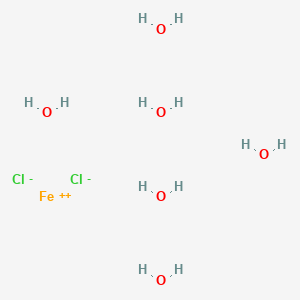

Iron(ii)chloride hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

18990-23-3 |

|---|---|

Molecular Formula |

Cl2FeH12O6 |

Molecular Weight |

234.835 |

IUPAC Name |

iron(2+);dichloride;hexahydrate |

InChI |

InChI=1S/2ClH.Fe.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

InChI Key |

WOSISLOTWLGNKT-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ferric Chloride Hexahydrate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on ferric chloride hexahydrate (FeCl₃·6H₂O) , the common hydrated form of iron(III) chloride. The term "ferrous" refers to iron in the +2 oxidation state (FeCl₂), which has different properties. Given the prevalence of data for the ferric form, this document assumes "ferric" was intended.

Introduction

Ferric chloride hexahydrate is an inorganic compound with the formula FeCl₃·6H₂O.[1] It is a widely utilized chemical in industrial applications, organic synthesis, and pharmaceutical research.[2] As a strong Lewis acid and a precursor to iron oxides, its properties are of significant interest.[2][3] This compound exists as yellow-orange or brownish-yellow monoclinic crystals and is highly hygroscopic, readily absorbing moisture from the air to deliquesce into a reddish-brown liquid.[4][5][6] A thorough understanding of its physical and chemical characteristics is essential for its effective and safe application in research and development.

Physical Properties

The physical characteristics of ferric chloride hexahydrate are summarized below. These properties are crucial for handling, storage, and application in various experimental setups.

Table 1: Key Physical Properties of Ferric Chloride Hexahydrate

| Property | Value | References |

| Molecular Formula | FeCl₃·6H₂O | [1][2] |

| Molecular Weight | 270.30 g/mol | [1][7][8] |

| Appearance | Yellow-orange to yellowish-brown monoclinic crystals or powder. | [4][5][6][9] |

| Melting Point | 37 °C (99 °F) | [2][4][5][10] |

| Boiling Point | 280-285 °C (decomposes) | [2][4][5][10] |

| Density | 1.82 g/cm³ | [4][5][10][11] |

| pH | ~1.8 (for a 10 g/L solution at 25 °C) | [11] |

| Odor | Slight HCl odor | [5][10] |

Table 2: Solubility of Ferric Chloride Hexahydrate

| Solvent | Solubility | Temperature | References |

| Water | 920 g/L | 20 °C | [5][8] |

| Acetone | Highly soluble | - | [4][8] |

| Methanol | Highly soluble | - | [8] |

| Ethanol | Highly soluble (Very soluble in 96%) | - | [4][8][9] |

| Diethyl Ether | Highly soluble | - | [4] |

| Glycerol | Insoluble | - | [5][6] |

Crystal Structure

The definitive solid-state structure of ferric chloride hexahydrate has been determined by three-dimensional single-crystal X-ray diffraction.[12][13] The analysis reveals that the chemical structure is more accurately represented as trans-[FeCl₂(H₂O)₄]Cl·2H₂O .[12][13]

In this structure:

-

The iron(III) ion is at the center of an octahedral complex.

-

It is coordinated by four water molecules and two chloride ions arranged in a trans configuration.[12]

-

The remaining chloride ion and two water molecules exist outside this coordination sphere within the crystal lattice.[12]

-

The crystals belong to the monoclinic space group C2/m.[12]

-

Hydrogen bonding exists between the coordinated water molecules, the free chloride ion, and the unbound water molecules, in addition to electrostatic forces.[12]

Chemical Properties and Reactivity

4.1 Hygroscopic and Deliquescent Nature Ferric chloride hexahydrate is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This property is so pronounced that the compound is deliquescent; it will absorb enough water to dissolve and form a liquid solution.[5][6] This necessitates storage in tightly sealed containers with protection from moisture.[14]

4.2 Acidity and Hydrolysis In aqueous solutions, ferric chloride hexahydrate is a strong Lewis acid. The solution is acidic due to the hydrolysis of the [Fe(H₂O)₆]³⁺ aqua-ion, which is formed upon dissolution.[3] This reaction releases protons (H⁺), resulting in a low pH. The hydrolysis can proceed to form ferric hydroxide (B78521) precipitates.[3][6]

4.3 Thermal Decomposition Upon heating, ferric chloride hexahydrate does not simply lose its water of hydration. The process is complex and involves simultaneous dehydration and hydrolysis (dehydrochlorination).[3][15]

-

Initial Melting: The compound melts in its own water of crystallization around 37 °C.[4][15]

-

Dehydration and Decomposition: Above 100 °C, both dehydration and decomposition occur simultaneously.[15] Heating in air leads to the release of water and hydrogen chloride (HCl) gas.[16][17]

-

Intermediate Formation: At temperatures between 250-300 °C, a stable hydrated basic salt, Fe(OH)₂Cl, can form. Iron oxychloride (FeOCl) is also a key intermediate.[13][15]

-

Final Product: The final product of thermal decomposition in air at higher temperatures (around 400 °C and above) is primarily iron(III) oxide (α-Fe₂O₃, hematite).[13][15][18]

Figure 1: Simplified thermal decomposition pathway of ferric chloride hexahydrate in air.

4.4 Reactivity with Other Substances

-

Bases: Reacts violently with strong bases, releasing heat.[19]

-

Metals: Can be corrosive to metals.[7][11] It may react with some metals to release flammable hydrogen gas, particularly in the presence of moisture. Forms shock-sensitive explosive mixtures with sodium and potassium.[20][21]

-

Oxidizing Agents: Incompatible with strong oxidizing agents.[5][14][16]

Experimental Protocols

5.1 Determination of Water of Hydration (Thermal Gravimetric Analysis)

This method quantifies the number of water molecules in a hydrate by measuring mass loss upon heating.

-

Principle: A sample of the hydrate is heated under controlled conditions, and its mass is continuously monitored. The mass loss corresponds to the volatilization of water and other decomposition products like HCl.

-

Instrumentation: A thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA) is typically used.[18]

-

Methodology:

-

A precise mass of ferric chloride hexahydrate (e.g., 10-20 mg) is placed in a crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or inert gas like nitrogen).

-

The TGA records the mass of the sample as a function of temperature, while the DTA records temperature differences between the sample and a reference, indicating endothermic or exothermic events.[18]

-

The resulting TGA curve shows distinct steps corresponding to mass loss events. For ferric chloride hexahydrate, these steps represent the complex dehydration and decomposition processes.[15][18]

-

By analyzing the percentage mass loss at each step, the composition of intermediates and the final product can be inferred.[18]

-

5.2 Determination of Solubility (Headspace Gas Chromatography)

This modern technique offers an indirect but precise way to measure the solubility of inorganic salts.[22]

-

Principle: A small amount of a volatile compound (a "tracer," e.g., methanol) is added to a series of salt solutions of varying concentrations. The partitioning of the tracer between the liquid and vapor (headspace) phases is dependent on the salt concentration. At the saturation point, the relationship between the tracer's vapor concentration and the total salt amount changes, creating a breakpoint on a graph.[22][23]

-

Methodology:

-

Sample Preparation: Prepare a series of vials containing a fixed volume of solvent (e.g., 0.5 mL of a methanol-water solution) and precisely weighed, increasing amounts of ferric chloride hexahydrate. The range of masses should span from well below to above the expected saturation point.

-

Equilibration: The sealed vials are placed in a headspace autosampler and equilibrated at a constant temperature (e.g., 60 °C) with shaking to allow the tracer to reach vapor-liquid equilibrium.

-

Analysis: A sample of the headspace gas from each vial is automatically injected into a gas chromatograph (GC). The GC measures the concentration of the volatile tracer in the vapor phase.

-

Data Interpretation: A plot is created with the tracer's GC signal (peak area) on the y-axis versus the mass of the salt on the x-axis. The plot will show a distinct change in slope (a breakpoint). This breakpoint corresponds to the concentration at which the solution becomes saturated.[22]

-

Calculation: The solubility is calculated from the mass of the salt and the volume of the solvent at the breakpoint.[23]

-

Figure 2: Experimental workflow for solubility determination via Headspace GC.

5.3 Determination of Crystal Structure (Single-Crystal X-ray Diffraction)

This is the definitive method for determining the three-dimensional arrangement of atoms within a crystal.

-

Principle: A single crystal is irradiated with a monochromatic X-ray beam. The atoms in the crystal lattice diffract the X-rays in a predictable pattern. By measuring the directions and intensities of these diffracted beams, a 3D model of the electron density, and thus the atomic positions, can be constructed.

-

Methodology:

-

Crystal Growth: A high-quality single crystal of ferric chloride hexahydrate is grown, typically by slow evaporation of a saturated solution.

-

Mounting: The crystal is mounted on a goniometer head in the X-ray diffractometer.

-

Data Collection: The crystal is rotated in the X-ray beam, and a detector records the diffraction pattern at thousands of different orientations.

-

Structure Solution: The collected data are processed using specialized software. The positions of the atoms are determined by solving the "phase problem" and refining the structural model against the experimental data.

-

Result: The output is a precise model of the unit cell, including bond lengths (e.g., Fe-Cl and Fe-O distances), bond angles, and the overall packing of molecules in the crystal.[12]

-

Safety and Handling

Ferric chloride hexahydrate is a hazardous substance and must be handled with appropriate precautions.

-

Corrosive: It is corrosive to metals and can cause severe skin burns and serious eye damage.[7][11][24]

-

Toxicity: It is harmful if swallowed.[5][7] Overdose can have a corrosive effect on the gastrointestinal mucosa.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with a face shield, and appropriate lab clothing.[11][17][25]

-

Handling: Use in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.[11][14] Avoid formation of dust.[7]

-

Storage: Store in a dry, cool, well-ventilated place in tightly closed containers, away from incompatible materials like strong bases, oxidizing agents, and certain metals.[14][16]

References

- 1. Ferric chloride hexahydrate | Cl3Fe.6H2O | CID 6093258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ProChem, Inc. Iron (III) Chloride Hexahydrate - Solution for Water Treatment [prochemonline.com]

- 3. Sciencemadness Discussion Board - Drying Out Iron Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. americanelements.com [americanelements.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Iron(III)_chloride [chemeurope.com]

- 9. Specifications, Uses, SDS of Ferric Chloride Hexahydrate Manufacturers [kingofchemicals.com]

- 10. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 11. carlroth.com [carlroth.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Iron;chloride;hexahydrate | Benchchem [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. Thermal dehydration and decomposition of FeCl3·xH2O | Semantic Scholar [semanticscholar.org]

- 16. fishersci.com [fishersci.com]

- 17. westliberty.edu [westliberty.edu]

- 18. Thermal decomposition (TG-DTA) of iron salts [FeCl3.6H2O] and [Fe(NO3)3.9H2O] with morphologic and chemical analysis of final product | Semina: Ciências Exatas e Tecnológicas [ojs.uel.br]

- 19. columbuschemical.com [columbuschemical.com]

- 20. Iron chloride hexhydrate [chembk.com]

- 21. Iron chloride (FeCl3) | FeCl3 | CID 24380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. farnell.com [farnell.com]

- 25. media.laballey.com [media.laballey.com]

iron(ii) chloride hexahydrate CAS number and synonyms

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Iron(II) Chloride Hexahydrate, focusing on its fundamental chemical identifiers and properties. The information is presented to be a valuable resource for professionals engaged in research and development.

Chemical Identification and Properties

Iron(II) chloride hexahydrate is a hydrated form of iron(II) chloride, meaning it is an inorganic compound where each iron(II) ion is coordinated with six water molecules.[1][2] Its chemical formula is FeCl₂·6H₂O.[1][2] This compound is a solid at room temperature and is soluble in water.[1][2]

The primary quantitative identifiers for Iron(II) Chloride Hexahydrate are summarized in the table below for quick reference.

| Identifier | Value |

| CAS Number | 18990-23-3[1][3][4] |

| Molecular Formula | Cl₂FeH₁₂O₆[1][3][5] |

| Molecular Weight | ~234.84 g/mol [1][5] |

| Density | 1.93 g/cm³[1] |

For comprehensive literature searches and material sourcing, a list of recognized synonyms is essential. Common synonyms for Iron(II) Chloride Hexahydrate include:

-

Ferrous chloride hexahydrate[1]

-

Iron chloride (FeCl₂) hexahydrate[1]

-

ferrous;dichloride;hexahydrate[5]

Structural and Relational Overview

To visualize the relationship between the compound and its key identifiers, the following diagram illustrates the logical connection from the general chemical name to its specific hydrated form and registered CAS number.

Caption: Logical relationship of Iron(II) Chloride Hexahydrate.

Experimental Protocols

Detailed experimental protocols involving Iron(II) Chloride Hexahydrate are highly dependent on the specific application, such as its use as a reducing agent, a precursor for synthesizing other iron compounds, or in pharmaceutical research. Due to its tendency to oxidize to iron(III) compounds, especially in aqueous solutions exposed to air, handling procedures often require an inert atmosphere.[1]

Researchers planning to use this compound should consult specific methodologies pertinent to their experimental goals, which can be found in peer-reviewed journals and established chemical synthesis databases. The protocols would typically detail parameters such as concentration, solvent, temperature, reaction time, and necessary safety precautions for handling the reagent.

References

A Comprehensive Technical Guide to the Solubility of Iron(II) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of iron(ii) chloride hexahydrate (FeCl₂·6H₂O) in aqueous and organic media. The following sections detail quantitative solubility data, comprehensive experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Technical Data: Solubility Profile

Solubility in Water

Iron(II) chloride and its hydrates are highly soluble in water, forming pale green solutions.[2][3] The solubility is temperature-dependent.

| Compound Form | Temperature (°C) | Solubility ( g/100 mL) |

| Iron(II) Chloride (form not specified) | 0 | 49.7 |

| Iron(II) Chloride (form not specified) | 10 | 59 |

| Iron(II) Chloride (form not specified) | 20 | 62.5 |

| Iron(II) Chloride Tetrahydrate | 20 | 68.5[2][4] |

| Iron(II) Chloride (form not specified) | 30 | 66.7 |

| Iron(II) Chloride (form not specified) | 40 | 70 |

| Iron(II) Chloride (form not specified) | 60 | 78.3 |

| Iron(II) Chloride (form not specified) | 80 | 88.7 |

| Iron(II) Chloride (form not specified) | 90 | 92.3 |

| Iron(II) Chloride (form not specified) | 100 | 94.9 |

| Iron(II) Chloride Tetrahydrate | 100 | 105.7[2][4] |

Solubility in Organic Solvents

The solubility of iron(II) chloride in organic solvents is more varied. Generally, it is soluble in polar organic solvents and less soluble in nonpolar solvents.

| Solvent | Compound Form | Solubility |

| Methanol | Anhydrous/Hydrated | Soluble[5] |

| Ethanol | Anhydrous/Hydrated | Freely Soluble[6][7] |

| Ethanol | Anhydrous/Tetrahydrate | 100 g/100 mL[1] |

| Acetone | Anhydrous/Hydrated | Freely Soluble[6][7] |

| Tetrahydrofuran (THF) | Anhydrous | Soluble[2] |

| Benzene | Anhydrous/Hydrated | Slightly Soluble[6][8] |

| Diethyl Ether | Anhydrous/Hydrated | Practically Insoluble[6][8] |

Experimental Protocols for Solubility Determination

The following methodologies outline standard procedures for determining the solubility of inorganic salts like iron(II) chloride hexahydrate.

Isothermal Shake-Flask Method

This gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Methodology:

-

Preparation of Saturated Solution: An excess amount of iron(II) chloride hexahydrate is added to a known volume of the solvent in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sample Withdrawal and Analysis: A known volume of the clear supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.

-

Solvent Evaporation: The withdrawn sample is weighed, and then the solvent is evaporated (e.g., in a drying oven at a temperature below the decomposition temperature of the salt) until a constant weight of the dry salt is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per unit mass or volume of the solvent.

Analytical Concentration Measurement

This method involves creating a saturated solution and then determining the concentration of the dissolved solute using an appropriate analytical technique.

Methodology:

-

Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal shake-flask method (steps 1-3).

-

Sample Dilution: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the working range of the chosen analytical method.

-

Concentration Determination: The concentration of the diluted solution is determined using a calibrated analytical instrument. Suitable techniques for iron(II) chloride could include:

-

UV-Vis Spectrophotometry: Based on the absorbance of the iron(II) ion, potentially after complexation to enhance the signal.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): For accurate determination of the iron concentration.

-

Titration: For instance, a redox titration to determine the concentration of Fe²⁺ ions.

-

-

Calculation: The original solubility is calculated by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

References

- 1. Iron(II)_chloride [chemeurope.com]

- 2. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 3. Iron (II) Chloride, 4-H2O (250gr) - FeCl2 [why.gr]

- 4. Iron (II) Chloride, 4-H2O (500g) - FeCl2 [why.gr]

- 5. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]

- 6. Ferrous Chloride | FeCl2 | CID 24458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis and Crystallization of Iron(II) Chloride Hexahydrate (FeCl₂·6H₂O)

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and crystallization methods for producing iron(II) chloride hexahydrate (FeCl₂·6H₂O). It details the underlying chemical principles, provides step-by-step experimental protocols, and summarizes key quantitative data to guide laboratory and developmental applications.

Introduction

Iron(II) chloride, also known as ferrous chloride, is a chemical compound with the formula FeCl₂. It exists in various hydrated forms, with the hexahydrate (FeCl₂·6H₂O) being a notable variant. This compound presents as a green crystalline solid that is highly soluble in water.[1] Its primary applications include use as a reducing agent, a precursor in the synthesis of other iron compounds, and as a flocculant in wastewater treatment.[2]

A critical chemical characteristic of iron(II) chloride is its susceptibility to oxidation. In the presence of air, Fe²⁺ ions are readily oxidized to Fe³⁺, forming iron(III) compounds.[2][3] This necessitates careful control of atmospheric conditions during its synthesis and handling to ensure product purity.

Synthesis of Iron(II) Chloride (FeCl₂) Solution

The most common and direct method for synthesizing iron(II) chloride is the single displacement reaction between metallic iron and hydrochloric acid.[4] This process is widely adopted in both laboratory and industrial settings, including the treatment of "spent acid" or "pickle liquor" from steel production.[5]

Governing Chemical Reaction

The synthesis is governed by the following reaction:

Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g)

In this reaction, iron metal displaces hydrogen from hydrochloric acid, producing an aqueous solution of iron(II) chloride and hydrogen gas.[4] A key challenge is preventing the oxidation of the resulting ferrous chloride to ferric chloride by atmospheric oxygen.[3][6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of aqueous iron(II) chloride solution.

Experimental Protocol: Synthesis from Iron and Hydrochloric Acid

This protocol is based on established laboratory methods.[3][7]

Materials & Equipment:

-

Iron metal (e.g., >50g of steel wool, non-stainless)[3]

-

Concentrated Hydrochloric Acid (e.g., 31.45% or 10M, ~270mL)[3]

-

500mL Erlenmeyer flask

-

Stopper with a gas outlet tube

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Funnel and filter paper (e.g., Whatman No. 1)

-

Beaker for collecting filtrate

-

Graduated cylinders and a scale

Procedure:

-

Safety Precaution: This reaction must be performed in a well-ventilated fume hood due to the evolution of flammable hydrogen gas and corrosive acid vapors.[3]

-

Reactant Preparation: Place the 500mL Erlenmeyer flask on a scale and tare it. Carefully add approximately 310g (270mL) of concentrated hydrochloric acid.[3] Mass out at least 50g of iron metal. An excess of iron is recommended to help reduce any Fe³⁺ that may form during the reaction.[8]

-

Reaction: Add the iron metal to the hydrochloric acid in the flask. Place the flask on the hot plate and begin stirring. Gentle heating can be applied to accelerate the reaction. A vigorous effervescence of hydrogen gas will be observed.

-

Reaction Monitoring: Allow the reaction to proceed until the evolution of hydrogen gas significantly slows or ceases. The solution should develop a characteristic pale green color.[6]

-

Filtration: While the solution is still hot, filter it through a funnel with filter paper into a clean beaker. This step removes any unreacted iron and insoluble impurities (such as carbon from steel wool).[6]

-

Product: The resulting clear, green filtrate is a concentrated solution of iron(II) chloride, ready for the crystallization stage.

Crystallization of Iron(II) Chloride Hexahydrate (FeCl₂·6H₂O)

Crystallization from the aqueous solution is performed to isolate the solid hydrated salt. The specific hydrate (B1144303) that forms (e.g., dihydrate, tetrahydrate, or hexahydrate) is dependent on the crystallization conditions such as temperature and solution concentration.[2][5] To obtain the hexahydrate, controlled cooling of a saturated solution is required.

Crystallization Workflow Diagram

Caption: General workflow for the crystallization of hydrated iron(II) chloride.

Experimental Protocol: Cooling Crystallization

This protocol outlines the steps to crystallize the hydrated salt from the previously synthesized solution.

Materials & Equipment:

-

Concentrated iron(II) chloride solution

-

Beaker

-

Hot plate

-

Glass rod

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Desiccator or vacuum oven

Procedure:

-

Concentration: Place the beaker containing the hot FeCl₂ filtrate onto a hot plate and gently boil the solution. Evaporate the water until the solution is sufficiently concentrated. A common method to test for saturation is to dip a glass rod into the solution; if a crystalline film forms on the rod upon cooling, the solution is ready.[8]

-

Cooling: Remove the beaker from the heat and allow it to cool slowly to room temperature. To maximize the yield, the beaker can subsequently be placed in an ice bath. As the solution cools, its ability to hold the dissolved salt decreases, leading to the formation of green crystals.

-

Separation: Separate the formed crystals from the remaining solution (mother liquor) using vacuum filtration.

-

Washing (Optional): To remove any residual hydrochloric acid, the crystals can be quickly washed with a very small amount of ice-cold distilled water or ethanol (B145695) while still in the filtration apparatus.

-

Drying: The crystals are hygroscopic and can be oxidized by air.[1] Dry the product promptly in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to prevent the loss of water of hydration.

-

Storage: Store the final FeCl₂·6H₂O crystals in a tightly sealed container to protect them from air and moisture.[9]

Quantitative Data Summary

The following tables summarize key physicochemical properties and example synthesis parameters for iron(II) chloride.

Table 1: Physicochemical Properties of Iron(II) Chloride and its Hydrates

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | FeCl₂·6H₂O | [1][2] |

| Molecular Weight | 234.84 g/mol | [2] |

| Appearance | Green crystalline solid | [1] |

| Density (Hydrate) | 1.93 g/cm³ | [2] |

| Solubility in Water | 68.5 g/100 mL (at 20 °C) |[5] |

Table 2: Example Synthesis and Crystallization Parameters

| Parameter | Value / Condition | Description | Reference(s) |

|---|---|---|---|

| Reactant Ratio | >50g Fe / 310g 31.45% HCl | Example lab-scale synthesis quantities. | [3] |

| Reaction Temperature | Ambient, can be heated | Heating accelerates the reaction rate. | [3][8] |

| Reported Yield | 67.22% (in solution) | Mass yield of FeCl₂ in solution relative to starting materials. | [7] |

| Crystallization Method | Evaporation & Cooling | Solution is concentrated by boiling, then cooled to induce crystallization. | [7][8] |

| Crystallization Efficiency | Up to 98% | Efficiency of the evaporation-crystallization-drying process. |[7] |

References

- 1. chemneo.com [chemneo.com]

- 2. Iron(ii)chloride hexahydrate (18990-23-3) for sale [vulcanchem.com]

- 3. How to Make Anhydrous Ferrous Chloride : 4 Steps - Instructables [instructables.com]

- 4. quora.com [quora.com]

- 5. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 8. Sciencemadness Discussion Board - FeCl2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. The preparation method of iron chloride hexahydrate_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Coordination Geometry and Crystal Structure of Iron(II) Chloride Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) chloride, a compound of significant interest in chemical synthesis and pharmaceutical research, exists in various hydrated forms. Understanding the precise coordination geometry and crystal structure of these hydrates is paramount for controlling reaction pathways, predicting material properties, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the structural chemistry of the most well-characterized hydrate (B1144303) of iron(II) chloride, the tetrahydrate (FeCl₂·4H₂O), due to a notable lack of definitive crystallographic data for the hexahydrate form in the refereed scientific literature. The common conflation with the structurally distinct iron(III) chloride hexahydrate will also be addressed to clarify existing ambiguities.

Coordination Geometry of Iron(II) in the Tetrahydrate

In the crystalline state of iron(II) chloride tetrahydrate, the iron(II) ion is octahedrally coordinated.[1] The coordination sphere consists of two chloride ions and four water molecules. This arrangement forms a distorted octahedron, a common geometry for transition metal complexes.[1]

Crystal Structure of Iron(II) Chloride Tetrahydrate

Iron(II) chloride tetrahydrate crystallizes in the monoclinic system, belonging to the space group P2₁/c.[2] The crystal structure consists of discrete, neutral complexes of [FeCl₂(H₂O)₄].

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for iron(II) chloride tetrahydrate, as determined by single-crystal X-ray and neutron diffraction studies.[2][3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters | |

| a | 5.885(3) Å |

| b | 7.180(6) Å |

| c | 8.514(4) Å |

| β | 111.09(2)° |

| Unit Cell Volume | 335.4 ų |

| Z (Formula units per cell) | 2 |

| Calculated Density | 1.93 g/cm³ |

Note: Data is from a neutron diffraction study on a deuterated crystal.[3]

Bond Lengths and Angles

The precise bond lengths and angles within the coordination sphere of the iron(II) ion are crucial for understanding the electronic structure and reactivity of the complex.

| Bond | Bond Length (Å) |

| Fe-Cl | 2.33 (±0.02) |

| Fe-O(H₂O) | 2.095 (±0.005) |

| Angle | Angle (degrees) |

| Cl-Fe-Cl | (Not explicitly found in search results) |

| O-Fe-O | (Not explicitly found in search results) |

| Cl-Fe-O | (Not explicitly found in search results) |

Note: The provided bond lengths are characteristic for chloride ions and water molecules in the first hydration shell of an octahedral Fe²⁺ ion in aqueous solution, which are consistent with the solid-state structure.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of compounds like iron(II) chloride tetrahydrate is primarily achieved through single-crystal X-ray diffraction. The following is a generalized protocol for this technique.

-

Crystal Growth : Single crystals of iron(II) chloride tetrahydrate suitable for X-ray diffraction can be grown by the slow evaporation of a saturated aqueous solution of iron(II) chloride. It is crucial to maintain an inert atmosphere during this process to prevent oxidation to iron(III).

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is then rotated. The diffraction pattern of the X-rays is recorded by a detector.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using computational methods. The structural model is subsequently refined to achieve the best possible fit with the experimental data.

Visualization of Coordination Geometry

The following diagram illustrates the octahedral coordination geometry of the iron(II) ion in the tetrahydrate complex.

Caption: Octahedral coordination of the Fe²⁺ ion in [FeCl₂(H₂O)₄].

Clarification on Iron(II) Chloride Hexahydrate vs. Iron(III) Chloride Hexahydrate

A frequent point of confusion in the literature is the distinction between the hexahydrates of iron(II) and iron(III) chloride. While "iron chloride hexahydrate" is a common chemical name, it often refers to the iron(III) compound, ferric chloride hexahydrate. The crystal structure of ferric chloride hexahydrate has been determined and its formula is more accurately represented as [FeCl₂(H₂O)₄]Cl·2H₂O. In this complex, the iron(III) ion is also in an octahedral coordination environment, but with two chloride ions and four water molecules as ligands, with the remaining two water molecules and one chloride ion present as counter-ions in the crystal lattice. The most commonly encountered and well-characterized hydrated form of iron(II) chloride in commerce and the laboratory is the tetrahydrate.[1]

Conclusion

This technical guide has detailed the coordination geometry and crystal structure of iron(II) chloride tetrahydrate, the most reliably characterized hydrated form of ferrous chloride. The iron(II) ion exhibits a distorted octahedral coordination with two chloride ions and four water molecules. The lack of definitive crystallographic data for a simple hexahydrate of iron(II) chloride underscores the importance of precise nomenclature and referencing verified structural data. The information and protocols provided herein are intended to support researchers in their work with iron(II) chloride compounds, enabling a more informed approach to synthesis, characterization, and application development.

References

An In-depth Technical Guide to the Magnetic Properties of Iron(II) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of iron(II) chloride hexahydrate (FeCl₂·6H₂O). Drawing upon established principles of magnetochemistry and available data from related iron(II) chloride hydrates, this document details the theoretical basis for its magnetic behavior, experimental methodologies for its characterization, and a summary of relevant quantitative data.

Introduction to the Magnetism of Iron(II) Compounds

Iron(II) chloride, in its various hydrated forms, is a paramagnetic solid at room temperature.[1] This property arises from the presence of unpaired electrons in the d-orbitals of the Fe²⁺ ion. The Fe²⁺ ion has a d⁶ electron configuration. In an octahedral crystal field, provided by the coordinating water and chloride ligands, these electrons can be arranged in either a high-spin or a low-spin state. For most aquo and chloro complexes of iron(II), the ligand field is weak, resulting in a high-spin configuration with four unpaired electrons. This abundance of unpaired electrons is the primary contributor to the paramagnetic nature of these compounds.[2][3]

At lower temperatures, the magnetic moments of the individual Fe²⁺ ions may interact, leading to a transition to a magnetically ordered state, typically antiferromagnetic for iron(II) chlorides.[4] In an antiferromagnetic material, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field.

Crystal Structure and its Influence on Magnetic Properties

For comparison, the crystal structure of ferric chloride hexahydrate (FeCl₃·6H₂O) consists of trans-[FeCl₂(OH₂)₄]⁺ complex cations and chloride anions, with the remaining water molecules occupying lattice sites.[6][7] It is plausible that iron(II) chloride hexahydrate adopts a similar structure, with Fe²⁺ at the center of the octahedral complex.

Quantitative Magnetic Data

Specific quantitative magnetic data for iron(II) chloride hexahydrate is scarce in the literature. However, data for anhydrous iron(II) chloride (FeCl₂) and its tetrahydrate (FeCl₂·4H₂O) provide valuable insights into the expected magnetic behavior.

| Compound | Formula | Magnetic Behavior | Molar Magnetic Susceptibility (χ_m) at 20°C (cgs units) | Néel Temperature (T_N) |

| Anhydrous Iron(II) Chloride | FeCl₂ | Paramagnetic, Antiferromagnetic at low T | Not specified | ~24 K |

| Iron(II) Chloride Tetrahydrate | FeCl₂·4H₂O | Paramagnetic, Antiferromagnetic at low T | +12900 x 10⁻⁶ cm³/mol | ~1.1 K |

Table 1: Summary of Magnetic Properties for Anhydrous and Tetrahydrated Iron(II) Chloride.

The positive molar magnetic susceptibility values are indicative of paramagnetism. The Néel temperature (T_N) marks the transition from paramagnetic to antiferromagnetic behavior.

Experimental Protocols for Magnetic Characterization

Determination of Magnetic Susceptibility using the Gouy Method

The Gouy method is a common and straightforward technique for measuring the magnetic susceptibility of powdered solid samples.

Methodology:

-

Sample Preparation: A powdered sample of iron(II) chloride hexahydrate is packed uniformly into a cylindrical glass tube (Gouy tube).

-

Initial Weighing: The Gouy tube is suspended from a sensitive balance, and its initial weight (W₁) is recorded in the absence of a magnetic field.

-

Application of Magnetic Field: The sample is positioned between the poles of an electromagnet such that one end is in a region of high magnetic field strength and the other is in a region of negligible field. The electromagnet is turned on to a calibrated field strength.

-

Final Weighing: The apparent weight (W₂) of the sample in the presence of the magnetic field is recorded.

-

Calculation: The change in weight (ΔW = W₂ - W₁) is directly proportional to the magnetic susceptibility of the sample. The mass susceptibility (χ_g) can be calculated using the following formula:

χ_g = (2 * g * ΔW) / (H² * A)

where:

-

g is the acceleration due to gravity

-

ΔW is the change in mass

-

H is the magnetic field strength

-

A is the cross-sectional area of the sample

-

-

Molar Susceptibility: The molar susceptibility (χ_m) is then obtained by multiplying the mass susceptibility by the molar mass of the compound.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local electronic and magnetic environment of iron nuclei.

Expected Results for Iron(II) Chloride Hexahydrate:

In the paramagnetic state (at room temperature), the ⁵⁷Fe Mössbauer spectrum of a high-spin Fe(II) compound like iron(II) chloride hexahydrate is expected to show a doublet. This doublet arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the iron nucleus, which is typically non-zero in asymmetrically coordinated environments.

If the compound undergoes a transition to a magnetically ordered state at low temperatures, the Mössbauer spectrum will transform into a more complex pattern, typically a sextet, due to the interaction of the nuclear magnetic moment with the internal magnetic field. The splitting of this sextet is proportional to the magnitude of the internal magnetic field at the iron nucleus.

Visualizations

Caption: Experimental workflow for determining magnetic susceptibility using the Gouy method.

Conclusion

References

- 1. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Paramagnetic Properties of Fe, Fe 2+, and Fe 3+ [chemed.chem.purdue.edu]

- 3. Paramagnetism: Compounds [chemedx.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Iron(ii)chloride hexahydrate (18990-23-3) for sale [vulcanchem.com]

- 6. [PDF] Crystal Structure of Ferric Chloride Hexahydrate | Semantic Scholar [semanticscholar.org]

- 7. pubs.aip.org [pubs.aip.org]

Iron(II) Chloride Hexahydrate: A Comprehensive Technical Safety Guide for Researchers

Introduction

Iron(II) chloride hexahydrate (FeCl₂·6H₂O), also known as ferrous chloride hexahydrate, is a valuable reagent in various chemical syntheses and research applications. Its utility, however, is matched by its potential hazards, including corrosivity, toxicity, and hygroscopic nature. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the material safety data for iron(II) chloride hexahydrate. The following sections detail its properties, toxicological profile, and explicit protocols for safe handling, storage, and emergency response, ensuring a secure laboratory environment.

Physical and Chemical Properties

Iron(II) chloride hexahydrate is a solid that typically appears as pale green to yellow-green crystals or lumps.[1][2] It is odorless and highly soluble in water.[1][2] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its purity and reactivity.

| Property | Value |

| Molecular Formula | FeCl₂·6H₂O[1] |

| Molecular Weight | 234.84 g/mol [1][3][4] |

| Appearance | Pale green to yellow-green crystalline solid[1][2] |

| Odor | Odorless[2] |

| Melting Point | Approximately 105-110 °C (with release of crystal water)[2] |

| Boiling Point | Not determined[2] |

| Density | 1.93 g/cm³[1] |

| Solubility in Water | Highly soluble[1] |

Toxicological Data

Iron(II) chloride hexahydrate is harmful if swallowed and can cause severe eye damage and skin irritation.[2] Ingestion can lead to symptoms such as epigastric pain, diarrhea, vomiting, and nausea.

| Toxicity Metric | Value | Species | Route |

| LD50 (Oral) | 500 mg/kg (anhydrous)[2][5] | Rat | Oral |

| LD50 (Dermal) | > 2,000 mg/kg (anhydrous)[2] | Rat | Dermal |

Experimental Protocols

Adherence to strict safety protocols is paramount when working with iron(II) chloride hexahydrate. The following sections provide detailed methodologies for its handling, storage, and disposal, as well as emergency first aid procedures.

Handling Protocol

Due to its corrosive and hygroscopic nature, iron(II) chloride hexahydrate should be handled with care in a controlled laboratory environment.

-

Engineering Controls: All work with iron(II) chloride hexahydrate, especially when generating dust, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7] Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

-

Hand Protection: Wear chemical-resistant gloves, such as butyl rubber, and inspect them for any signs of degradation or perforation before use.[6]

-

Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[7] For tasks with a higher risk of exposure, additional protective clothing like oversleeves may be necessary.

-

-

Handling Procedure:

-

When transferring the solid, use scoops or spatulas made of corrosion-resistant material.[6]

-

Avoid creating dust. If possible, use the material in a granular or crystalline form rather than a fine powder.

-

Keep the container tightly closed when not in use to prevent the absorption of moisture from the air.

-

After handling, thoroughly wash hands and any exposed skin with soap and water.[9]

-

Storage Protocol

Proper storage is crucial to maintain the integrity of iron(II) chloride hexahydrate and to prevent hazardous situations.

-

Container: Store in a tightly sealed, original container in a dry and well-ventilated area.

-

Location: Store in a designated corrosives storage cabinet, preferably on a lower shelf.[7]

-

Incompatible Materials: Segregate from strong bases, alkali metals, and oxidizing agents to avoid violent reactions.[2]

-

Environmental Conditions: The recommended storage temperature is between 15-25 °C.[2] The storage area should be cool and dry.

First Aid Protocols

In the event of exposure, immediate and appropriate first aid is critical.

-

Eye Contact:

-

Immediately flush the eyes with copious amounts of lukewarm water for at least 20-30 minutes, holding the eyelids open.[10][11][12]

-

Remove contact lenses if present and easy to do so, but do not delay flushing.[11][12]

-

Do not rub the eyes.[11]

-

Seek immediate medical attention from an ophthalmologist.[11]

-

-

Skin Contact:

-

Inhalation:

-

Move the individual to fresh air immediately.

-

If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.

-

Seek immediate medical attention.

-

-

Ingestion:

Disposal Protocol

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Collection: Collect waste iron(II) chloride hexahydrate and any contaminated materials in a designated, labeled, and sealed container for hazardous waste. Do not mix with other waste streams.[15]

-

Treatment: Due to its metal content, this inorganic waste should be treated separately.[15] Neutralization with a suitable agent may be required before disposal.

-

Licensed Disposal: Arrange for pick-up and disposal by a licensed chemical waste disposal company.

Hazard and Safety Workflow

The following diagram illustrates the key hazards associated with iron(II) chloride hexahydrate and the recommended workflow to ensure safe handling and emergency preparedness.

Caption: Hazard and Safety Workflow for Iron(II) Chloride Hexahydrate.

References

- 1. Iron(ii)chloride hexahydrate (18990-23-3) for sale [vulcanchem.com]

- 2. carlroth.com [carlroth.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Iron(2+) chloride--water (1/2/6) | Cl2FeH12O6 | CID 129819097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scienceequip.com.au [scienceequip.com.au]

- 7. eng.uwo.ca [eng.uwo.ca]

- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 10. youtube.com [youtube.com]

- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 12. westbrowardeyecare.com [westbrowardeyecare.com]

- 13. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. reddit.com [reddit.com]

Spectroscopic Characterization of Iron(II) Chloride Hexahydrate (FeCl₂·6H₂O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) chloride hexahydrate (FeCl₂·6H₂O) is a crucial inorganic compound with wide-ranging applications, from its use as a reducing agent in chemical synthesis to its role in wastewater treatment and as a precursor in the synthesis of iron-based materials. A thorough characterization of its structural and electronic properties is paramount for quality control, reaction monitoring, and ensuring reproducibility in scientific research and industrial applications. This technical guide provides an in-depth overview of the spectroscopic characterization of solid-state and aqueous iron(II) chloride hexahydrate using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. Detailed experimental protocols, data interpretation, and a comprehensive summary of key spectroscopic features are presented to serve as a valuable resource for researchers and professionals.

Introduction and Molecular Structure

Iron(II) chloride hexahydrate is a hydrated inorganic salt where the iron(II) ion is in a +2 oxidation state. In its solid crystalline form, the iron center typically exhibits an octahedral coordination geometry. The complex consists of an iron(II) ion coordinated to water molecules and chloride ions. Spectroscopic techniques are indispensable for confirming the identity, purity, and coordination environment of the iron center.

-

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions between molecular orbitals, providing insights into the d-orbital splitting and charge transfer phenomena.

-

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by molecular vibrations, identifying functional groups and the bonding environment, particularly of the coordinated water molecules (hydrates).

-

Raman Spectroscopy analyzes the inelastic scattering of monochromatic light, offering complementary information on molecular vibrations, with a particular sensitivity to lattice modes and symmetric vibrations.

The combination of these techniques provides a holistic understanding of the material's electronic and structural properties.

Experimental Workflow

A systematic approach is essential for the comprehensive spectroscopic characterization of a compound. The following workflow outlines the logical progression from sample handling to final analysis, integrating data from multiple spectroscopic techniques.

Caption: Experimental workflow for spectroscopic characterization.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of aqueous Fe(II) solutions is characterized by ligand-to-metal charge-transfer (LMCT) bands in the UV region. The d-d transitions for high-spin octahedral Fe(II) (a d⁶ ion) are spin-forbidden and thus very weak, often being obscured by the much more intense charge-transfer bands.

Experimental Protocol

-

Sample Preparation: Prepare a stock solution of iron(II) chloride hexahydrate of known concentration in deionized water. To prevent oxidation to Fe(III) and hydrolysis, the solution can be acidified with a small amount of hydrochloric acid (HCl).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200–800 nm.

-

Data Acquisition: Use a 1 cm path length quartz cuvette. Record the absorbance spectrum against a blank of the same solvent (e.g., deionized water or dilute HCl). Spectra are typically collected from 28,000 to 57,100 cm⁻¹ in the UV region and from 16,667 to 5263 cm⁻¹ (600 to 1900 nm) in the near-IR region.[1]

Data Interpretation and Summary

In aqueous solutions, Fe(II) exists as various chloro-aqua complexes, such as [Fe(H₂O)₆]²⁺, [FeCl(H₂O)₅]⁺, and [FeCl₂(H₂O)₄]. The observed spectrum is a composite of these species. The primary features are intense charge-transfer bands in the UV region.

| Wavenumber (cm⁻¹) | Wavelength (nm) | Assignment | Reference |

| ~50,000 | ~200 | Ligand-to-Metal Charge Transfer (LMCT) | [1] |

| 40,000 - 45,000 | 222 - 250 | Unresolved LMCT Bands | [1] |

Table 1: Key UV-Vis absorption features for aqueous Fe(II)-chloride solutions.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for characterizing the water of hydration and identifying the presence of Fe-O bonds in the solid state.

Experimental Protocol

-

Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet. Mix a small amount of finely ground iron(II) chloride hexahydrate with spectroscopic grade KBr and press into a transparent disc. Alternatively, a Nujol mull can be prepared by grinding the sample with mineral oil.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum in the mid-IR range (4000–400 cm⁻¹). Perform a background scan of the pure KBr pellet or Nujol mull for background correction.

Data Interpretation and Summary

The IR spectrum is dominated by the vibrational modes of the coordinated water molecules. The data presented below is based on spectra of hydrated iron chlorides, which share key features with the hexahydrate form.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference(s) |

| 3000 - 3700 | ν(O-H) | Broad band from O-H stretching of coordinated water molecules | [2] |

| ~1600 | δ(H-O-H) | Bending (scissoring) mode of water molecules | [3] |

| < 900 | ρ(Fe-O) / ν(Fe-O) | Lattice vibrations, including Fe-O stretching and bending modes | [3][4] |

Table 2: Characteristic IR absorption bands for hydrated iron(II) chloride.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR and is particularly useful for observing low-frequency lattice modes, including Fe-O and Fe-Cl vibrations.

Experimental Protocol

-

Sample Preparation: Place a small amount of the crystalline iron(II) chloride hexahydrate powder directly onto a clean microscope slide.

-

Instrumentation: Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 633 nm) and a high-sensitivity detector.[3][5] A long working-distance objective (e.g., 50x) is typically used to focus the laser and collect the scattered light.[3]

-

Data Acquisition: Collect the Raman spectrum over a range of 100 to 4000 cm⁻¹.[3] Adjust laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

Data Interpretation and Summary

The Raman spectrum reveals distinct peaks corresponding to the vibrations of the water molecules and the iron coordination sphere. The data below for the tetrahydrate is a close analogue for the hexahydrate.

| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment | Reference(s) |

| 2800 - 4000 | ν(O-H) | Water stretching vibrations | [3] |

| ~1600 | δ(H-O-H) | Water bending vibration | [3] |

| < 500 | Lattice Modes | Fe-O lattice vibrations | [3] |

| 150, 190, 238 | Octahedral Distortions | Modes associated with the FeCl₂ structure | [6] |

Table 3: Key Raman shifts for hydrated iron(II) chloride.

Conclusion

The comprehensive characterization of iron(II) chloride hexahydrate is effectively achieved through a multi-technique spectroscopic approach. UV-Vis spectroscopy elucidates the electronic structure and charge-transfer properties in solution. FTIR and Raman spectroscopy provide detailed, complementary information about the vibrational framework of the molecule in the solid state, confirming the presence and nature of the water of hydration and the iron-ligand bonds. The protocols and data presented in this guide serve as a foundational reference for researchers and professionals engaged in the analysis and application of this important iron compound.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Iron(II) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of iron(II) chloride hexahydrate (FeCl₂·6H₂O). The process is complex, involving sequential dehydration, hydrolysis, and ultimately the formation of iron oxides. Understanding this pathway is critical for applications in materials science, catalysis, and pharmaceutical development where iron compounds are utilized.

Thermal Decomposition Pathway Overview

The thermal decomposition of iron(II) chloride hexahydrate does not proceed in a simple, direct manner. Instead, it is a multi-step process where the loss of water molecules (dehydration) occurs concurrently with hydrolysis reactions. The water of hydration can react with the iron(II) chloride as the temperature increases, leading to the formation of hydrogen chloride (HCl) gas and various iron-containing solid intermediates. The final product upon heating to high temperatures in an oxidizing atmosphere is typically iron(III) oxide (Fe₂O₃).

The decomposition pathway can be generalized by the following stages:

-

Initial Dehydration: The process begins with the loss of weakly bound water molecules at relatively low temperatures.

-

Simultaneous Dehydration and Hydrolysis: As the temperature increases, the remaining water molecules are driven off. However, at these higher temperatures, the water vapor can react with the iron(II) chloride, leading to the formation of iron hydroxychlorides and the release of HCl gas.

-

Decomposition of Intermediates: The intermediate compounds, such as iron hydroxychloride, are thermally unstable and decompose further.

-

Oxidation and Final Product Formation: In the presence of an oxidizing atmosphere (like air), the iron(II) species are oxidized to iron(III), and the final product is typically hematite (B75146) (α-Fe₂O₃).

Quantitative Data Summary

The following table summarizes the key stages of the thermal decomposition of iron(II) chloride hexahydrate based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data. It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

| Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Product(s) |

| 1 | ~50 - 120 | Variable | H₂O | FeCl₂·4H₂O |

| 2 | ~120 - 200 | Variable | H₂O | FeCl₂·2H₂O |

| 3 | ~200 - 400 | Variable | H₂O, HCl | FeCl₂, FeOCl, Fe(OH)Cl |

| 4 | > 400 | Variable | H₂O, HCl | Fe₂O₃ (in air) |

Visualization of the Decomposition Pathway

The following diagram illustrates the logical progression of the thermal decomposition of iron(II) chloride hexahydrate.

Experimental Protocols

The study of the thermal decomposition of iron(II) chloride hexahydrate primarily relies on thermoanalytical techniques.

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

This is the primary technique used to obtain the quantitative data presented above.

-

Objective: To continuously measure the mass of a sample as it is heated at a constant rate and to measure the heat flow to or from the sample relative to a reference.

-

Methodology:

-

A small, accurately weighed sample of iron(II) chloride hexahydrate (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA-DSC instrument.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled linear heating rate (e.g., 10°C/min).

-

A controlled atmosphere is maintained throughout the experiment, typically nitrogen for inert conditions or air for oxidative conditions.

-

The instrument records the sample's mass and the differential heat flow as a function of temperature.

-

The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition, while the DSC curve indicates whether these processes are endothermic or exothermic.

-

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

To identify the gaseous species evolved during decomposition, the TGA instrument can be coupled to a mass spectrometer.

-

Objective: To identify the chemical composition of the gases released from the sample during heating.

-

Methodology:

-

The TGA experiment is conducted as described above.

-

The outlet gas stream from the TGA furnace is introduced into the ion source of a mass spectrometer via a heated transfer line.

-

The mass spectrometer continuously analyzes the composition of the evolved gases.

-

Mass spectra are recorded as a function of temperature, allowing for the correlation of specific gas evolution with the mass loss events observed in the TGA data. This is crucial for distinguishing between the loss of water and the evolution of HCl due to hydrolysis.

-

Logical Relationships and Experimental Workflow

The following diagram illustrates the workflow for characterizing the thermal decomposition of iron(II) chloride hexahydrate.

Conclusion

The thermal decomposition of iron(II) chloride hexahydrate is a multifaceted process involving dehydration and hydrolysis. A thorough understanding of this pathway, facilitated by techniques such as TGA-DSC and EGA-MS, is essential for the effective use of this compound in various scientific and industrial applications. The provided data and methodologies serve as a foundational guide for researchers in this field.

An In-depth Technical Guide to the Hygroscopic Nature of Ferrous Chloride Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous chloride (FeCl₂), an inorganic compound with significant applications in pharmaceuticals, wastewater treatment, and as a reducing agent in chemical synthesis, exists in anhydrous and various hydrated forms. This technical guide focuses on the hygroscopic nature of ferrous chloride hydrates, with a primary emphasis on the most commonly encountered form, ferrous chloride tetrahydrate (FeCl₂·4H₂O), due to the extensive availability of data for this species compared to ferrous chloride hexahydrate (FeCl₂·6H₂O).

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical physicochemical property that influences the stability, handling, and efficacy of chemical compounds. For active pharmaceutical ingredients (APIs) and excipients, understanding hygroscopic behavior is paramount to ensure product quality and shelf-life. This guide provides a comprehensive overview of the hygroscopic properties of ferrous chloride hydrates, including the mechanism of water absorption, deliquescence, subsequent chemical transformations, and detailed experimental protocols for characterization.

Physicochemical Properties of Ferrous Chloride Hydrates

The physical and chemical properties of ferrous chloride are significantly influenced by its hydration state. The tetrahydrate is the most stable and commercially available hydrated form.

| Property | Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O) | Ferrous Chloride Hexahydrate (FeCl₂·6H₂O) |

| CAS Number | 13478-10-9[1] | 18990-23-3[2][3] |

| Molecular Formula | FeCl₂·4H₂O | FeCl₂·6H₂O |

| Molecular Weight | 198.81 g/mol | 234.84 g/mol [2] |

| Appearance | Pale green to blue-green crystalline solid[4] | Greenish or yellowish crystalline solid[3] |

| Density | 1.93 g/cm³[4] | ~1.93 g/cm³ (for hydrate)[2] |

| Melting Point | 105-110 °C (with elimination of water) | ~110 °C[2] |

| Solubility in Water | Highly soluble, forms a pale green solution[1][4] | Highly soluble, forms a pale green solution[3] |

| Hygroscopicity | Hygroscopic and deliquescent[1][4] | Hygroscopic[3] |

Hygroscopic Nature and Deliquescence

Ferrous chloride hydrates are notably hygroscopic, readily absorbing moisture from the atmosphere.[1][4] This process can lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated aqueous solution.

The critical relative humidity at which deliquescence occurs is known as the Deliquescence Relative Humidity (DRH). For ferrous chloride tetrahydrate, the DRH is approximately 55% at room temperature.[5] Below this humidity, the crystalline structure remains stable. However, even below the DRH, surface adsorption of water can occur.

The stability of different hydrates of ferrous chloride is dependent on the ambient relative humidity (RH). Studies on the corrosion of iron in the presence of ferrous chloride have shown that:

-

Above 20% RH, ferrous chloride tetrahydrate (FeCl₂·4H₂O) is the stable form.[5]

-

Below 20% RH, ferrous chloride dihydrate (FeCl₂·2H₂O) becomes the stable form.[5]

This transition between hydrate (B1144303) states is a crucial factor in the physical and chemical stability of the compound during storage and handling.

Mechanism of Water Absorption and Oxidation

The interaction of ferrous chloride hydrates with atmospheric water is a multi-step process involving physical absorption, deliquescence, and subsequent chemical oxidation.

Water Absorption and Deliquescence

The process begins with the physical adsorption of water molecules onto the surface of the ferrous chloride hydrate crystals. As the relative humidity of the surrounding environment increases and surpasses the DRH, the rate of water absorption accelerates, leading to the dissolution of the crystal lattice and the formation of a saturated aqueous solution of ferrous chloride.

Aqueous Speciation and Oxidation

In the resulting aqueous solution, the ferrous iron (Fe²⁺) exists as hydrated ionic species. At lower concentrations and temperatures, the predominant species is the singly charged complex [FeCl(H₂O)₅]⁺.[1] As the concentration or temperature increases, a water molecule in the primary coordination sphere can be substituted by another chloride ion to form the neutral species [FeCl₂(H₂O)₄]⁰.[1]

The presence of dissolved oxygen in the absorbed water facilitates the oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions. This oxidation is a key factor in the degradation of ferrous chloride, leading to a noticeable color change from pale green to a yellow or brownish hue, characteristic of ferric chloride solutions.[6] The overall oxidation process can be summarized by the following simplified reaction:

4 Fe²⁺(aq) + O₂(aq) + 4 H⁺(aq) → 4 Fe³⁺(aq) + 2 H₂O(l)

The formation of ferric species can lead to the precipitation of iron(III) oxyhydroxides (FeOOH) or iron(III) oxide (Fe₂O₃), further altering the chemical composition and physical properties of the material.

Experimental Protocols for Hygroscopicity Determination

The hygroscopic properties of ferrous chloride hydrates can be quantitatively assessed using various analytical techniques. The following outlines a detailed protocol for a static gravimetric method using controlled humidity environments generated by saturated salt solutions.

Objective

To determine the water vapor sorption isotherm and the deliquescence relative humidity (DRH) of a ferrous chloride hydrate sample.

Materials and Equipment

-

Ferrous chloride hydrate sample

-

Analytical balance (±0.1 mg accuracy)

-

A series of desiccators or airtight chambers

-

Saturated salt solutions to create a range of relative humidities (e.g., LiCl, MgCl₂, NaCl, KCl, K₂SO₄)

-

Hygrometer for RH verification

-

Weighing dishes (non-reactive, e.g., glass or ceramic)

-

Spatula

-

Temperature-controlled environment (e.g., incubator or constant temperature room)

Experimental Workflow

References

- 1. Structure and Population of Complex Ionic Species in FeCl2 Aqueous Solution by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. saimm.co.za [saimm.co.za]

- 3. researchgate.net [researchgate.net]

- 4. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Ferric Chloride Complexes in Aqueous Solution: An EXAFS Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Iron(II) Chloride Hexahydrate as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) chloride hexahydrate (FeCl₂·6H₂O) is a readily available, inexpensive, and environmentally benign inorganic salt. While elemental iron in acidic media (Béchamp reduction) is a classic method for the reduction of nitroarenes, the direct use of iron(II) chloride as a stoichiometric reducing agent is less common and often involves co-reagents. This document provides detailed application notes and protocols for the use of hydrated iron(II) chloride in specific reductive transformations in organic synthesis, focusing on its role in the stereoselective reduction of ketones.

Application 1: Diastereoselective Reduction of Ketones

A notable application of hydrated iron(II) chloride is in the highly stereoselective reduction of cyclic ketones to their thermodynamically more stable corresponding alcohols. This method, developed by Kennedy and Cohen, utilizes iron(II) chloride tetrahydrate in conjunction with lithium dispersion. The protocol is efficient and offers a high degree of diastereoselectivity, particularly for five- and six-membered cyclic ketones.[1][2][3] While the original protocol specifies the tetrahydrate, the hexahydrate can also be used, with adjustments for the difference in water content and molar mass.

General Reaction Scheme:

Key Advantages:

-

High Diastereoselectivity: Favors the formation of the more thermodynamically stable alcohol isomer.

-

Mild Reaction Conditions: The reaction proceeds at room temperature.[1][2][3]

-

Convenience: The use of a lithium dispersion in mineral oil allows for easier handling compared to other forms of lithium.[2]

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Reduction of a Ketone

This protocol is adapted from the work of Kennedy and Cohen for the reduction of cyclic ketones.[1][2][3]

Materials:

-

Ketone substrate

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) or Iron(II) chloride hexahydrate (FeCl₂·6H₂O)

-

Lithium dispersion (e.g., 30% in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol) and iron(II) chloride tetrahydrate (1.0 mmol). If using the hexahydrate, use an equimolar amount, adjusting the mass accordingly.

-

Solvent Addition: Add anhydrous THF (10 mL) to the flask.

-

Addition of Reducing Agent: Under an inert atmosphere, add the lithium dispersion (4.0 mmol) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times typically range from 1 to 6 hours.

-

Quenching: Upon completion, cautiously quench the reaction by the slow addition of deionized water.

-

Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alcohol.

Data Presentation

The following tables summarize the quantitative data for the reduction of various ketones using the iron(II) chloride tetrahydrate and lithium dispersion system, as reported by Kennedy and Cohen.[1][2][3]

Table 1: Reduction of Substituted Cyclohexanones

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (axial:equatorial) |

| 1 | 4-tert-Butylcyclohexanone | cis/trans-4-tert-Butylcyclohexanol | 95 | 1:99 |

| 2 | 2-Methylcyclohexanone | cis/trans-2-Methylcyclohexanol | 88 | 24:76 |

| 3 | 3-Methylcyclohexanone | cis/trans-3-Methylcyclohexanol | 92 | 19:81 |

| 4 | 4-Methylcyclohexanone | cis/trans-4-Methylcyclohexanol | 94 | 19:81 |

Table 2: Reduction of Various Cyclic and Acyclic Ketones

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Cyclopentanone | Cyclopentanol | 85 | - |

| 2 | Norcamphor | endo/exo-Norborneol | 87 | 99:1 (endo:exo) |

| 3 | Acetophenone | 1-Phenylethanol | 91 | - |

Mandatory Visualizations

Diagram 1: Experimental Workflow for Ketone Reduction

Caption: Workflow for the reduction of ketones using FeCl₂·4H₂O and lithium.

Diagram 2: Logical Relationship of Iron Chlorides in Reduction Reactions

Caption: Different roles of iron compounds in organic reduction reactions.

Concluding Remarks

While iron(II) chloride hexahydrate may not be a universal standalone reducing agent, its application in combination with a primary reductant like lithium offers a powerful and highly selective method for certain transformations, such as the diastereoselective reduction of ketones. Understanding the specific role of the iron salt in these systems is crucial for successful implementation. Researchers are encouraged to consult the primary literature for detailed substrate scope and optimization of reaction conditions. The use of inexpensive and low-toxicity iron salts continues to be an attractive area of research for the development of sustainable synthetic methodologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

- 3. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles using Iron(II) and Iron(III) Chlorides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of iron oxide nanoparticles (IONPs), specifically magnetite (Fe₃O₄), through the widely utilized co-precipitation method. This method is valued for its simplicity, efficiency, and scalability. The following sections detail the synthesis protocol, characterization methods, and key applications in biomedical research and drug development.

I. Introduction

Iron oxide nanoparticles have garnered significant attention in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and versatile surface chemistry.[1][2][3] These properties make them ideal candidates for a wide range of applications, including magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, and hyperthermia cancer therapy.[2][4][5] The co-precipitation method, involving the hydrolysis of iron(II) and iron(III) salts in an alkaline solution, is a robust and common technique for producing crystalline, superparamagnetic iron oxide nanoparticles.[6][7][8]

II. Experimental Protocols

A. Synthesis of Magnetite (Fe₃O₄) Nanoparticles by Co-Precipitation

This protocol describes the synthesis of magnetite nanoparticles with a target size of 10-20 nm. The molar ratio of Fe³⁺ to Fe²⁺ is crucial for obtaining pure magnetite and is typically maintained at 2:1.[6][9][10]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%) or Sodium hydroxide (NaOH)

-

Deionized water

-

Nitrogen (N₂) gas (optional, for preventing oxidation)

-

Magnetic stirrer with heating option

-

Beakers, graduated cylinders, and pipettes

-

Permanent magnet for washing

-

Centrifuge

-

Oven or vacuum oven for drying

Procedure:

-

Prepare Iron Salt Solution:

-